molecular formula C10H12O3 B1601241 (R)-Methyl 2-methoxy-2-phenylacetate CAS No. 32174-46-2

(R)-Methyl 2-methoxy-2-phenylacetate

Cat. No.: B1601241
CAS No.: 32174-46-2
M. Wt: 180.2 g/mol
InChI Key: SMHXGVJSDWUGKC-SECBINFHSA-N
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Description

(R)-Methyl 2-methoxy-2-phenylacetate (CAS RN: 32174-46-2) is a chiral ester of high value in scientific research, primarily serving as a building block in organic and peptide synthesis. Its molecular formula is C10H12O3 and it has a molecular weight of 180.20 g/mol . This compound is characterized by a boiling point of 258 °C, a flash point of 88 °C, and a density of 1.086 g/cm³ . Researchers utilize this enantiomerically pure compound to introduce chiral centers and study reaction mechanisms. For instance, it has been used in mechanistic investigations, such as the oxidation of its carbanion by model flavin compounds in free radical reactions . In the broader context of peptide therapeutic development, chiral precursors like this are essential, though the industry is actively pursuing greener synthetic approaches to reduce environmental impact . Also known as (R)-Methyl α-methoxymandelate, it is a clear, colorless to pale yellow liquid. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-methoxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXGVJSDWUGKC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491997
Record name Methyl (2R)-methoxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32174-46-2
Record name Methyl (2R)-methoxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R Methyl 2 Methoxy 2 Phenylacetate

Direct Chemical Synthesis Approaches to (R)-Methyl 2-Methoxy-2-phenylacetate

Direct chemical synthesis of racemic methyl 2-methoxy-2-phenylacetate can be achieved through several conventional organic reactions. One common method involves the methylation of methyl mandelate (B1228975), though this does not yield an enantiomerically pure product without a subsequent resolution step. Another approach is the direct oximation of methyl 2-oxo-2-phenylacetate. researchgate.net This reaction can lead to the formation of (Z)-methyl 2-(methoxyimino)-2-phenylacetate. researchgate.net While these methods provide the basic carbon skeleton, they typically result in a racemic mixture, requiring further separation to isolate the desired (R)-enantiomer. The direct asymmetric synthesis of this compound remains a challenge and often requires the use of chiral catalysts or reagents to induce enantioselectivity.

Enantioselective Enzymatic Synthesis and Kinetic Resolution of Methyl 2-Methoxy-2-phenylacetate

Enzymatic methods have emerged as powerful tools for the synthesis of enantiomerically pure compounds due to their high selectivity and mild reaction conditions. nih.govmdpi.com

Lipase-Mediated Transformations for Enantiopure this compound

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze the stereoselective acylation, esterification, and transesterification of a broad range of substrates. nih.govmdpi.com The kinetic resolution of racemic alcohols and esters using lipases is a well-established strategy for preparing enantiopure compounds. nih.govmdpi.comresearchgate.net

In the context of producing this compound, a lipase-mediated kinetic resolution of racemic methyl 2-hydroxy-2-phenylacetate (methyl mandelate) could be employed. In such a process, the lipase (B570770) would selectively acylate the (S)-enantiomer, leaving the desired (R)-alcohol unreacted, which can then be methylated to afford this compound. Alternatively, resolution of racemic methyl 2-methoxy-2-phenylacetate itself can be achieved through enantioselective hydrolysis, where the lipase preferentially hydrolyzes one enantiomer, allowing for the separation of the remaining enantiopure ester.

Several lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Candida rugosa (CRL), have demonstrated high efficiency in resolving racemic mixtures. uclouvain.be For instance, CALB has shown excellent selectivity in the acylation of racemic 1-phenylethanol, yielding the (R)-ester with high enantiomeric excess (ee). uclouvain.be The choice of lipase, solvent, and acyl donor are critical parameters that need to be optimized to achieve high conversion and enantioselectivity. chemrxiv.org

Table 1: Lipases Used in Enantioselective Synthesis

Lipase Source Organism Common Application
Lipase B from Candida antarctica (CALB) Candida antarctica Kinetic resolution of alcohols and amines
Lipase from Pseudomonas cepacia (PCL) Pseudomonas cepacia Enantioselective acylation
Lipase from Candida rugosa (CRL) Candida rugosa Hydrolysis of esters
Lipase from Rhizomucor miehei Rhizomucor miehei Hydrolysis of butanoates

Biocatalytic Resolution Strategies for Enantiomers of Methyl 2-Methoxy-2-phenylacetate

Biocatalytic resolution is a key strategy for separating enantiomers from a racemic mixture. nih.gov This approach relies on the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product of the reaction in high enantiomeric purity. researchgate.netnih.gov

Kinetic resolution is a widely applied biocatalytic strategy. For racemic methyl 2-methoxy-2-phenylacetate, an enzyme, typically a lipase, can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. google.com For example, lipase A from Serratia marcescens has been used for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. google.com This principle can be applied to the resolution of methyl 2-methoxy-2-phenylacetate.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. semanticscholar.org In DKR, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. semanticscholar.org This ensures that the substrate is continuously converted to the desired product enantiomer. This has been successfully applied to the resolution of (rac)-1-phenylethanol using a combination of a lipase and a ruthenium complex for racemization. semanticscholar.org

Table 2: Comparison of Biocatalytic Resolution Strategies

Strategy Description Maximum Theoretical Yield
Kinetic Resolution One enantiomer reacts faster, allowing for separation. 50%

Chiral Auxiliary-Assisted Synthetic Routes for this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the use of a chiral alcohol or amine as the auxiliary. For the synthesis of this compound, one could start with phenylacetic acid and couple it with a chiral auxiliary, for instance, (R)-α-methylbenzylamine. google.com This forms a diastereomeric amide. Subsequent α-methoxylation of this amide would likely proceed with some degree of diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary and esterification would yield the desired this compound. A patent describes the use of (R)-α-methylphenethylamine as a chiral auxiliary in the synthesis of a chiral amine intermediate. google.com This general principle of using a chiral auxiliary to control stereochemistry can be adapted for the synthesis of the target compound. Another example is the use of a chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes, which demonstrates the power of auxiliaries in controlling stereochemistry. nih.gov

Derivatization Strategies in the Synthesis of Chiral α-Methoxy-α-Phenylacetate Analogues

The synthesis of analogues of α-methoxy-α-phenylacetate often involves derivatization of the parent phenylacetic acid structure. These strategies can be adapted to produce chiral derivatives, including this compound.

One approach is the functionalization of the phenyl ring. Substituted phenylacetic acids can be prepared through various methods, such as the Willgerodt-Kindler reaction or by Friedel-Crafts acylation followed by oxidation. google.com For example, several substituted benzyloxyphenylacetic acids have been prepared as aldose reductase inhibitors. nih.gov

Another key strategy is the derivatization at the α-position. The α-carbon of phenylacetate (B1230308) derivatives can be functionalized through various reactions. For instance, α,α-dihalogenation of phenylacetate derivatives can be achieved using hypervalent iodine reagents. acs.org While this specific reaction introduces two halogen atoms, it highlights the reactivity of the α-position, which can be exploited for the introduction of a single methoxy (B1213986) group. The synthesis of various phenylacetic acid derivatives with substitutions on the phenyl ring and at the α-position has been reported. mdpi.com

For the synthesis of chiral analogues, these derivatization strategies can be combined with the methods described in the previous sections, such as enzymatic resolution or the use of chiral auxiliaries, to control the stereochemistry at the α-position. Chiral derivatization reagents are also used to separate enantiomers via chromatography by forming diastereomers. researchgate.net

Role of R Methyl 2 Methoxy 2 Phenylacetate in Stereochemical Analysis and Chiral Resolution

Application of (R)-Methyl 2-Methoxy-2-phenylacetate as a Chiral Derivatizing Agent (CDA)

A chiral derivatizing agent is a chiral auxiliary that reacts with a mixture of enantiomers to form diastereomers, enabling the determination of the original sample's optical purity or the assignment of its absolute configuration. wikipedia.org The reaction with the CDA should ideally proceed to completion to prevent kinetic resolution from skewing the enantiomeric ratio of the original analyte. wikipedia.org MPA is a widely used CDA, particularly for determining the absolute configuration of alcohols and amines through NMR spectroscopy. researchgate.netnih.gov

The Mosher's method is a well-established NMR technique for deducing the absolute configuration of secondary alcohols and amines. nih.govspringernature.com The modified, or "advanced," Mosher's method involves the preparation of two separate diastereomeric esters by reacting the chiral alcohol of unknown configuration with both the (R)- and (S)-enantiomers of a chiral acid, such as MPA. researchgate.netstackexchange.com While the original method used α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), MPA is also utilized in a similar fashion. researchgate.netnih.gov The subsequent comparison of the NMR spectra of these two diastereomeric products allows for a reliable assignment of the stereocenter. nih.govspringernature.com

Enantiomers produce identical NMR spectra in an achiral environment. However, after derivatization with a single enantiomer of a CDA like (R)-MPA, a racemic alcohol is converted into a mixture of two diastereomers, (R,R)- and (R,S)-MPA esters. These diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H NMR spectra.

The advanced Mosher method refines this by comparing the ¹H NMR spectrum of the ester made with (R)-MPA to the spectrum of the ester made with (S)-MPA. stackexchange.com The key to the analysis is the calculation of the chemical shift difference (Δδ) for protons on the substrate portion of the molecule, typically defined as Δδ = δ(S) - δ(R), where δ(S) and δ(R) are the chemical shifts of a specific proton in the (S)-MPA and (R)-MPA derivatives, respectively. nih.govstackexchange.com By systematically analyzing the sign (positive or negative) of the Δδ values for protons on either side of the stereogenic center, the absolute configuration can be deduced. nih.govspringernature.com

Proton Groupδ in (R)-MPA Ester (ppm)δ in (S)-MPA Ester (ppm)Δδ (δS - δR) (ppm)Inferred Position Relative to Phenyl Group
Protons L¹2.502.40-0.10Shielded (Behind Phenyl)
Protons L²3.103.25+0.15Deshielded (Away from Phenyl)

This table provides illustrative data based on the principles of the modified Mosher's method. The sign of Δδ indicates the proton's average position relative to the shielding cone of the phenyl ring in the preferred conformation.

The observable differences in chemical shifts (Δδ) are a direct result of magnetic anisotropy, specifically the chemical shift anisotropy (CSA) generated by the phenyl ring of the MPA moiety. researchgate.netnih.gov In solution, the MPA esters are believed to exist primarily in a conformation where the C-O bond of the ester and the C-O bond of the methoxy (B1213986) group are anti-periplanar to minimize dipole-dipole repulsion. In this preferred conformation, the phenyl group is oriented in a way that it creates a distinct shielding cone. researchgate.netstackexchange.com

Protons of the substrate (the original alcohol) that fall within this shielding cone in the (R)-MPA ester will experience an upfield shift (lower δ value) compared to their counterparts in the (S)-MPA ester, where they are likely outside the cone. stackexchange.com Conversely, protons that are held away from the phenyl ring will be deshielded. The analysis of the Δδ values (Δδ = δS - δR) reveals this pattern: protons with a positive Δδ are assigned to one side of the molecule, and those with a negative Δδ are assigned to the other. stackexchange.comnih.gov This spatial arrangement is then correlated with the known (R) or (S) configuration of the MPA used, allowing the absolute configuration of the alcohol's stereocenter to be determined. researchgate.netnih.gov

Beyond spectroscopic analysis, derivatization with an agent like (R)-MPA is a powerful strategy for the physical separation of enantiomers, a process known as chiral resolution. nih.govlibretexts.org Since enantiomers have identical physical properties (e.g., solubility, boiling point, and chromatographic retention times in an achiral environment), they cannot be separated by standard techniques like distillation or conventional chromatography. mdpi.com

By reacting a racemic mixture with an enantiomerically pure CDA such as (R)-MPA, the resulting diastereomers have different physical properties. mdpi.com These differences in size, shape, and polarity allow them to interact differently with the stationary phase in a chromatographic system. Consequently, the diastereomeric esters can be separated using standard chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often on a non-chiral stationary phase. nih.govoup.com Once the diastereomers are separated, the chiral auxiliary (the MPA group) can be chemically cleaved to yield the individual, enantiomerically pure substances.

Modified Mosher's Method for Absolute Configuration Assignment

Kinetic Resolution Applications Utilizing this compound or its Acid

Kinetic resolution is a method for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer in a racemic mixture reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the remaining starting material and an enrichment of the faster-forming product enantiomer. wikipedia.org The efficiency of a kinetic resolution is determined by the relative rates of reaction (k_fast / k_slow).

While enzymatic resolutions are common, non-enzymatic (or chemical) kinetic resolutions are also a valuable tool in organic synthesis. wikipedia.org This process can be applied using a chiral acylating agent, such as the acid chloride derived from (R)-α-methoxy-α-phenylacetic acid. When a substoichiometric amount of this chiral reagent is reacted with a racemic alcohol or amine, the two enantiomers will compete for the reagent.

Due to steric and electronic factors in the diastereomeric transition states, one enantiomer will typically react faster. For example, in the acylation of a racemic secondary alcohol with (R)-MPA chloride, the (R)-alcohol might react more slowly than the (S)-alcohol. If the reaction is stopped at approximately 50% conversion, the unreacted starting material will be enriched in the slower-reacting (R)-alcohol, while the product ester will be primarily the (S,R)-diastereomer. wikipedia.org Subsequent separation of the unreacted alcohol from the ester product achieves the resolution of the enantiomers.

Resolution of Chiral Nitrogen-Containing Heterocycles

The resolution of chiral nitrogen-containing heterocycles is a critical process in synthetic and medicinal chemistry, as the stereochemistry of these scaffolds often dictates their biological activity. One effective strategy for obtaining enantiomerically pure heterocycles is through the formation of diastereomeric amides using a chiral resolving agent, followed by their physical separation. This compound, or its parent acid, can be employed for this purpose, reacting with a racemic secondary amine of a heterocycle to form a pair of diastereomeric amides.

The success of this resolution strategy hinges on the ability to physically separate the resulting diastereomers. This is typically achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The differing spatial arrangements of the diastereomers lead to differential interactions with the stationary phase of the chromatography column, resulting in distinct elution times and enabling their separation.

While the derivatization of nitrogen heterocycles with chiral acylating agents is a well-established method for determining enantiomeric purity via NMR spectroscopy (Mosher's amide analysis), its application in preparative resolution is also significant. The general principle involves the coupling of the racemic heterocyclic amine with an enantiomerically pure chiral acid or its derivative. For instance, various chiral acylating agents have been utilized in the kinetic resolution of N-heterocycles, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer from the acylated product. nih.govresearchgate.net

The preparative separation of diastereomeric amides derived from chiral nitrogen-containing heterocycles and a chiral resolving agent can be a robust method for obtaining both enantiomers of the heterocycle in high purity. After separation, the chiral auxiliary can be cleaved, typically via hydrolysis, to yield the individual, enantiomerically pure heterocyclic amines. The choice of the chiral auxiliary and the separation method are crucial for the efficiency of the resolution process.

Table 1: Chromatographic Separation of Diastereomeric Amides of Chiral Nitrogen-Containing Heterocycles

Racemic HeterocycleChiral Derivatizing AgentDiastereomer Separation MethodEluent SystemOutcomeReference
Racemic cyclic amines(1S)-(−)-Camphanic acidGas-liquid chromatographyNot specifiedSuccessful separation of diastereomeric amides. acs.org
Homologous series of aliphatic and aromatic chiral aminesSeries of aliphatic chiral acidsHPLC on cellulose (B213188) tribenzoate CSPNot specifiedEnantiomeric elution order depended on the solute structure. nih.gov
Racemic amides with α-stereocentersNot applicable (already amides)Supercritical Fluid Chromatography (SFC) on various CSPsCO2 with organic modifiersBaseline separation achieved for most pairs on IC and OD-H columns. capes.gov.br

Note: The table provides examples of chromatographic separation of diastereomeric amides of chiral amines, illustrating the general feasibility of the approach. Specific data for the resolution of nitrogen heterocycles with this compound is limited in publicly available literature.

Resolution of Triptycene (B166850) Derivatives and Related Systems

Triptycene and its derivatives are a class of rigid, three-dimensional molecules with a unique propeller-like shape. nih.gov When appropriately substituted, triptycenes can be chiral, and the resolution of their enantiomers is of significant interest for applications in materials science, supramolecular chemistry, and chiroptical devices. mdpi.comnih.gov However, the separation of chiral triptycene enantiomers presents a considerable challenge. mdpi.comresearchgate.net

Strategies to obtain enantiopure triptycenes include crystallization of diastereomeric salts, enantioselective synthesis, and chiral HPLC. mdpi.comnih.gov Among these, the derivatization with a chiral auxiliary to form diastereomers, followed by chromatographic separation, has emerged as a promising and scalable approach. nih.govmdpi.com

A notable example involves the resolution of a racemic mixture of a 2,6-diaminotriptycene derivative. In a study by Mastalerz and coworkers, racemic diamine rac-4 was reacted with (R)-methoxyphenylacetic acid, a close structural analog of the title compound's parent acid, using HATU as a coupling agent. This reaction produced a mixture of two diastereomeric amides, 5a and 5b . nih.gov

While initial attempts to separate 5a and 5b by column chromatography proved inefficient due to very similar Rf values (ΔRf < 0.05), a subsequent chemical modification facilitated their separation. Bromination of the diastereomeric mixture yielded derivatives 6a and 6b , which exhibited a larger difference in their retention factors (ΔRf = 0.1) on silica (B1680970) gel. This allowed for their successful separation on a preparative scale using column chromatography. nih.gov This work underscores the potential of using chiral acylating agents like this compound for the resolution of complex chiral scaffolds like triptycenes, sometimes requiring further derivatization to enhance separability.

Another study focused on the synthesis and separation of conjugates of 2,6-diaminotriptycene with various chiral auxiliaries. While attempts to resolve the racemic triptycene diamine via crystallization with chiral acids like L-tartaric acid and (S)-mandelic acid were unsuccessful, the covalent functionalization to form diastereomers was highlighted as a viable strategy for subsequent chromatographic separation. mdpi.com

Table 2: Resolution of a Chiral Triptycene Derivative via Diastereomeric Amide Formation

Racemic Triptycene DerivativeChiral AuxiliaryDiastereomeric IntermediatesSeparation MethodYield of Separated DiastereomersReference
rac-2,6-Diamino-3,7-bis(3,5-bis(trifluoromethyl)phenyl)triptycene (rac-4 )(R)-Methoxyphenylacetic acidDiastereomeric amides 5a and 5b Preparative Column Chromatography (SiO₂)19% each (with 48% mixed fraction) nih.gov
Diastereomeric mixture 5a/5b (after bromination)(R)-Methoxyphenylacetic acidDiastereomeric brominated amides 6a and 6b Preparative Column Chromatography (SiO₂)44% (6a ), 47% (6b ) nih.gov

Applications of R Methyl 2 Methoxy 2 Phenylacetate in Asymmetric Synthesis

(R)-Methyl 2-Methoxy-2-phenylacetate as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound and its derivatives makes them powerful tools for introducing specific stereochemistry in the synthesis of larger, more complex molecules. This is particularly crucial in the development of bioactive compounds where specific enantiomers are required for desired therapeutic effects.

A key application of this chiral scaffold is in the synthesis of enantiomerically pure piperidinyl-indole derivatives, which are analogs of serotonin (B10506) and hold significant interest in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com In a reported synthesis, a derivative of the title compound, (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester, functions as a chiral auxiliary to resolve racemic 3-(piperidin-3-yl)-1H-indoles. nih.gov

The process involves the N-alkylation of the racemic piperidinyl-indole with the chiral (R)-tosyloxy ester. nih.gov This reaction creates a mixture of two diastereomers, for example, (3R,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidil]-2-phenylacetate and (3S,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidil]-2-phenylacetate. nih.gov These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like semi-preparative HPLC. nih.gov Once separated, the chiral auxiliary is cleaved, typically through hydrogenation, to yield the desired enantiomerically pure (R)- or (S)-piperidinyl-indole derivatives. nih.gov

Table 1: Diastereoselective Synthesis of Piperidinyl-Indole Derivatives This table summarizes the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole (1a) with a chiral auxiliary derived from (R)-2-phenylacetic acid.

Reactant 1Chiral AuxiliaryProduct DiastereomersYieldDiastereomeric Ratio (dr)
Racemic 3-(piperidin-3-yl)-1H-indole (1a)(R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester (R)-I(3R,2S)-2a and (3S,2S)-3a87%45:55
Data sourced from a study on the synthesis of chiral indole (B1671886) derivatives. nih.gov

Chiral building blocks are fundamental to the synthesis of pharmaceuticals, where often only one enantiomer of a drug is active and the other can be inactive or even harmful. nih.gov Chiral auxiliaries, such as those derived from (R)-2-methoxy-2-phenylacetic acid, are employed to guide the stereochemical outcome of reactions, enabling access to enantiomerically enriched intermediates. nih.govharvard.edu For example, chiral amides derived from auxiliaries like pseudoephenamine can undergo highly diastereoselective alkylation reactions to create new stereocenters, including quaternary ones, which are subsequently converted into enantiomerically pure carboxylic acids, ketones, or alcohols. nih.govharvard.edu

While derivatives of (R)-2-methoxy-2-phenylacetic acid are recognized as valuable chiral synthons, their direct application as a key intermediate in the documented synthesis of a specific, named pharmaceutical was not identified in the reviewed literature. However, the principle of using such chiral esters and their derivatives is a well-established strategy in medicinal chemistry for the construction of complex, optically active pharmaceutical ingredients. harvard.edu

Integration into Chiral Functional Materials and Polymers

The chirality of this compound can be transferred from the molecular level to the macromolecular and supramolecular levels. This is achieved by incorporating the chiral unit into polymers or liquid crystal systems, thereby creating functional materials with unique chiroptical properties.

Derivatives of (R)-2-methoxy-2-phenylacetic acid have been used as chiral pendants in the synthesis of dynamic helical polymers, particularly poly(phenylacetylene)s (PPAs). rsc.org In these systems, the chirality of the pendant group induces a preferential screw-sense (helicity) in the polymer backbone, which can be either right-handed (P-helix) or left-handed (M-helix). nih.gov

An interesting phenomenon known as "chiral conflict" arises when two different chiral monomers, each preferring to induce an opposite helical sense, are copolymerized. nih.gov For instance, a polymer made from (R)-N-(4-ethynylphenyl)-2-methoxy-2-phenylacetamide may favor an M-helix, while a polymer from another related chiral monomer favors a P-helix. A copolymer containing both monomers can result in an axially racemic mixture of P and M helices. nih.gov These materials are of significant interest as they can be designed to be stimuli-responsive; the addition of external stimuli like metal ions can selectively interact with one of the monomers, leading to a helix inversion and the formation of a single-handed helical polymer. nih.gov This ability to control and switch the helicity of the polymer has potential applications in sensing, asymmetric synthesis, and chiral recognition. nih.gov

Table 2: Helicity in Polymers Derived from (R)-2-methoxy-2-phenylacetic Acid Scaffolds This table illustrates the concept of chiral conflict in dynamic helical polymers.

MonomerResulting Homopolymer Helicity
(R)-N-(4-ethynylphenyl)-2-methoxy-2-phenylacetamide (m-(R)-1)M-helix
Methyl (R)-2-(4-ethynylbenzamido)-2-phenylacetate (m-(R)-2)P-helix
Copolymer poly-[(R)-1x–co-(R)-21-x]Mixture of P and M helices (Chiral Conflict)
Data sourced from a study on chiral conflict in dynamic helical polymers.

Chiral molecules can be added as "dopants" to achiral nematic liquid crystals to induce a helical structure, resulting in a chiral nematic (or cholesteric) phase. mdpi.comsigmaaldrich.com The efficiency of a chiral dopant in inducing this twist is quantified by its Helical Twisting Power (HTP). google.comyork.ac.uk A high HTP is desirable as it means only a small amount of the dopant is needed to induce the desired helical pitch, minimizing any potential degradation of the host liquid crystal's performance. google.com

Molecules with well-defined stereogenic centers, such as this compound and its derivatives, are candidates for use as chiral dopants. york.ac.uk Their rigid phenyl group and chiral center could effectively transfer chirality to the nematic host. The resulting chiral nematic liquid crystals are crucial for display technologies, including twisted nematic (TN) and super-twisted nematic (STN) LCDs. google.com While the principle is well-established, specific HTP values for this compound were not found in the surveyed literature.

Stereoselective Transformations via Enolate Chemistry of Methyl 2-Methoxy-2-phenylacetate

The alpha-proton of Methyl 2-methoxy-2-phenylacetate is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a metal enolate. makingmolecules.com This enolate is a key nucleophilic intermediate for forming new carbon-carbon bonds in a stereocontrolled manner. makingmolecules.comuwo.ca The geometry of the enolate and the nature of the metal counter-ion are critical factors in determining the stereochemical outcome of its subsequent reactions. researchgate.net

When the lithium enolate of methyl 2-methoxy-2-phenylacetate reacts with an electrophile, such as an aldehyde in an aldol (B89426) reaction, the approach of the electrophile is directed by the existing stereocenter. wiley-vch.de The reaction typically proceeds through a cyclic, chair-like transition state (Zimmerman-Traxler model) to minimize steric interactions. makingmolecules.com The pre-existing chirality at the alpha-position, along with the chelation involving the lithium cation, the enolate oxygen, and the aldehyde oxygen, dictates the facial selectivity of the reaction. This results in the formation of one diastereomer of the aldol adduct in preference to the other. researchgate.netwiley-vch.de The ability to form fully substituted carbon centers with high diastereoselectivity makes the enolate chemistry of this compound a powerful tool in asymmetric synthesis. researchgate.net

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction. mdpi.com In the context of asymmetric synthesis, controlling the stereochemistry of the newly formed chiral centers during a Michael addition is of paramount importance. Chiral auxiliaries are frequently employed for this purpose, where they are attached to either the Michael donor or acceptor to direct the nucleophilic attack. wikipedia.orgmdpi.com

While direct use of this compound as a reagent in Michael additions is not extensively documented in readily available literature, the chiral (R)-2-methoxy-2-phenylacetyl group, derived from its corresponding carboxylic acid, serves as a powerful chiral auxiliary. This auxiliary can be appended to a molecule to influence the stereochemical course of a Michael addition reaction.

One common strategy involves the use of N-enoyl oxazolidinones as chiral Michael acceptors. nih.govnih.gov Although specific examples detailing the use of an oxazolidinone derived directly from (R)-2-methoxy-2-phenylacetic acid in Michael additions are not prevalent in the provided search results, the principle is well-established with structurally analogous chiral acids. For instance, chiral oxazolidinones derived from other chiral sources are widely used to direct the stereoselective addition of various nucleophiles, including organocopper reagents, thiols, and enolates. wikipedia.orgmdpi.com

The stereochemical outcome of these reactions is dictated by the steric hindrance imposed by the chiral auxiliary, which shields one face of the double bond of the Michael acceptor. This forces the incoming nucleophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

Table 1: Representative Asymmetric Michael Addition using a Chiral Auxiliary

EntryMichael Acceptor (with Chiral Auxiliary)Michael DonorReagent/CatalystSolventYield (%)Diastereomeric Ratio (d.r.)
1N-Crotonyl-4-phenyloxazolidinoneGrignard ReagentCuBr·SMe₂THF>90>99:1
2N-Acryloyl-camphorsultamThiophenolLiClTHF95>98:2

This table presents generalized data based on established principles of asymmetric Michael additions using common chiral auxiliaries and is for illustrative purposes. Specific data for an auxiliary derived from (R)-2-methoxy-2-phenylacetic acid in a Michael addition was not found in the provided search results.

The research into asymmetric Michael additions is a vibrant field, with continuous development of new chiral auxiliaries, organocatalysts, and methodologies to achieve higher efficiency and stereoselectivity. mdpi.commdpi.com The use of bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, which can activate both the nucleophile and the electrophile through hydrogen bonding, has emerged as a particularly powerful strategy. mdpi.comchemrxiv.org

In principle, an N-enoyl derivative bearing the (R)-2-methoxy-2-phenylacetyl group as part of a chiral auxiliary structure would be expected to exhibit high diastereoselectivity in Michael addition reactions. The bulky phenyl group and the stereochemically defined methoxy-bearing carbon would effectively block one face of the enoyl moiety, directing the incoming nucleophile to the opposite side. Following the reaction, the chiral auxiliary can be cleaved to afford the enantiomerically enriched Michael adduct.

Mechanistic Investigations Involving Methyl 2 Methoxy 2 Phenylacetate and Its Derivatives

Studies on the Oxidation Mechanisms of Methyl 2-Methoxy-2-phenylacetate Carbanions

Product studies identified methyl benzoylformate as the oxidation product of the related compound, methyl mandelate (B1228975), which was isolated in an 80% yield. rsc.org The course of the reaction was significantly altered by the presence of radical trapping agents such as oxygen (O₂) and 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (>N-O•), providing strong evidence for a radical-based pathway. rsc.org In the absence of these traps, the primary materials detected were the unreacted starting material and a flavin-substrate adduct, with over 90% of the original flavin accounted for. rsc.org

Table 1: Effect of Radical Trapping Agents on the Oxidation Reaction
Radical TrapConditionsObserved OutcomeReference
NoneAnaerobic, basic methanol (B129727), darkFormation of reduced flavin and flavin-substrate adduct (3b). rsc.org
Oxygen (O₂)Excess O₂ (2.0 M)Altered the course of the reaction, indicating interception of radical intermediates. rsc.org
>N-O•Excess >N-O• (2.0 M)Altered the course of the reaction, providing further evidence for a radical mechanism. rsc.org

Elucidation of Enolate Reactivity and Structure for Methyl 2-Methoxy-2-phenylacetate

While direct studies on the enolate of methyl 2-methoxy-2-phenylacetate are limited, research on the closely related methyl phenylacetate (B1230308) enolate provides significant insight into its probable structure and reactivity. researchgate.net The formation of an enolate involves the removal of an α-hydrogen to create a planar, sp²-hybridized C=C double bond. libretexts.org This planarity means that an incoming electrophile can attack from either face of the molecule. libretexts.org

The reactivity of enolates is substantially higher than that of their corresponding enols. libretexts.org Their negative charge is delocalized between the α-carbon and the oxygen atom, creating two potential sites for reaction with an electrophile, though reaction at the α-carbon is typically more common. libretexts.org The use of strong, non-ionic organic bases, such as the P4-tBu phosphazene base, is particularly effective for generating highly reactive anions by minimizing tight ion pairing. researchgate.net

The nature of the counterion and the solvent environment critically influences the reactivity of an enolate. researchgate.net Studies on the methyl phenylacetate enolate generated with the P4-tBu phosphazene base have shown that the enolate can exist as a "naked" anion or as a species tightly associated with the P4-tBuH+ cation. researchgate.net The specific state depends on minor variations in the solvent composition. researchgate.net

"Naked" anions, being less sterically hindered and more electronically available, generally exhibit increased reactivity. researchgate.net Both the "naked" and the ion-associated forms of the methyl phenylacetate enolate were found to react more rapidly in a model alkylation experiment with dimethyl sulfate (B86663) than the corresponding lithium enolate. researchgate.net This enhanced reactivity highlights the advantage of using bulky organic bases that promote the formation of more reactive, less-aggregated anionic species. researchgate.net The structure of lithium enolates often involves aggregation into dimers, tetramers, or higher oligomers, which can reduce their nucleophilicity. ethz.ch

Table 2: Comparison of Enolate Species Reactivity
Enolate SpeciesGenerating BaseCounterion AssociationRelative Reactivity in AlkylationReference
Methyl phenylacetate enolateP4-tBu phosphazene"Naked" or loosely associated with P4-tBuH+Higher researchgate.net
Methyl phenylacetate enolateLithium Diisopropylamide (LDA)Tightly associated with Li+ (often as aggregates)Lower researchgate.netethz.ch

Reaction Kinetics and Thermodynamic Control in Transformations Involving Methyl 2-Methoxy-2-phenylacetate

The kinetics of the oxidation of methyl 2-methoxy-2-phenylacetate's carbanion by the model flavin, 10-(2,6-dimethylphenyl)isoalloxazine (Flox), have been determined. rsc.org The reaction rate, followed by observing the disappearance of the oxidized flavin's visible spectrum, was found to be first-order. rsc.org

The rate law is described by the equation: Rate = -d[Flox]/dt = k[Substrate][Base][Flox] rsc.org

This rate law is consistent with a mechanism where the flavin interacts with the carbanion of the substrate. rsc.org For the oxidation of the related methyl mandelate (0.10 M) in basic methanol (1.0 M NaOMe) at 30°C, the observed first-order rate constant (k_obs) was 2.0 x 10⁻⁴ s⁻¹. rsc.org

The reaction products are governed by thermodynamic control, where the most stable products are preferentially formed under the given reaction conditions. In the absence of radical traps, the formation of a stable flavin-substrate adduct was observed, indicating this is a thermodynamically favorable outcome over extended incubation periods of 2 to 5 days. rsc.org The high recovery of this adduct and unreacted flavin (over 90%) suggests the reaction proceeds to a stable thermodynamic minimum under these specific conditions. rsc.org

Advanced Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and, with specific approaches, for analyzing stereochemistry.

High-resolution proton NMR (¹H NMR) is a fundamental method for determining the enantiomeric purity of (R)-Methyl 2-methoxy-2-phenylacetate. Since enantiomers are isochronous (exhibit identical NMR spectra) in an achiral solvent, a chiral environment must be introduced to induce chemical shift non-equivalence. This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physical properties and, consequently, different NMR spectra.

The process involves the formation of a covalent bond between the chiral analyte and the CDA. For esters like Methyl 2-methoxy-2-phenylacetate, this would typically involve hydrolysis to the parent acid followed by reaction with a chiral alcohol, or transesterification. More commonly, the corresponding (R)- or (S)-2-methoxy-2-phenylacetic acid is reacted with a chiral alcohol to form diastereomeric esters. The resulting diastereomers will exhibit different chemical shifts (Δδ) for protons near the stereogenic centers. High-resolution NMR instruments are often required as these chemical shift differences can be small. researchgate.net The integration of the distinct signals corresponding to each diastereomer allows for the precise quantification of the enantiomeric ratio.

Another approach is the use of chiral solvating agents (CSAs), such as Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol). bates.edu These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to observable separation of signals in the ¹H NMR spectrum. This method is advantageous as it is non-destructive and does not require chemical modification of the analyte.

Advanced NMR techniques provide deeper insights into the stereochemistry of this compound and its derivatives. Two-dimensional (2D) NMR experiments are particularly valuable for unambiguous signal assignment and structural confirmation. researchgate.net

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes, such as restricted bond rotation or conformational equilibria. For a molecule like this compound, different conformers may exist. Analyzing the NMR spectrum at various temperatures can provide information on the energy barriers between these conformers and help identify the most stable conformation in solution.

Chromatographic Methods for Enantioseparation and Purity Assessment

Chromatographic techniques are central to the analysis of chiral compounds, providing a direct measure of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most widely used and effective methods for separating enantiomers. csfarmacie.cz The separation mechanism relies on the formation of transient, reversible diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase support (typically silica (B1680970) gel). nih.goveijppr.com The differing stability of these complexes leads to different retention times, allowing for separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like phenylcarbamates, are particularly versatile and have demonstrated broad applicability for a wide range of chiral compounds. eijppr.comnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, significantly influences the separation by affecting the interactions between the analyte and the CSP. csfarmacie.czmdpi.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of Phenylacetate (B1230308) Derivatives

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Detection Application Note
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (90:10, v/v) 1.0 mL/min UV at 254 nm Effective for separating enantiomers of various aromatic esters. The phenylcarbamate groups on the polysaccharide backbone provide sites for π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are crucial for chiral recognition. nih.govmdpi.com
Cellulose tris(4-methylbenzoate) Heptane/2-Propanol (95:5, v/v) 0.5 mL/min UV at 230 nm The helical structure of the cellulose derivative creates chiral grooves where enantiomers can selectively bind. The choice of alcohol modifier is critical in optimizing selectivity. eijppr.com
Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) Hexane/Isopropanol/Acetonitrile 1.0 mL/min UV at 254 nm Based on the principle of π-π interactions, with the electron-deficient dinitrobenzoyl group interacting with the electron-rich phenyl ring of the analyte. eijppr.com

This table provides representative examples of conditions used for separating structurally related chiral compounds. Optimal conditions for this compound would require method development.

Gas Chromatography (GC) is a suitable technique for analyzing volatile and thermally stable compounds like Methyl 2-methoxy-2-phenylacetate. nih.gov For enantiomeric analysis, two main strategies can be employed:

Direct Separation: This involves using a GC column with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are common CSPs in GC, where they form transient inclusion complexes with the enantiomers, leading to differential retention times.

Indirect Separation: This method involves the derivatization of the analyte with a chiral derivatizing agent to create a pair of diastereomers. These diastereomers, having different boiling points and volatilities, can then be separated on a standard, non-chiral GC column. nih.gov For example, the parent 2-methoxy-2-phenylacetic acid could be esterified with a chiral alcohol like (-)-menthol. The resulting diastereomeric esters can then be separated and quantified by GC-MS, which provides both retention time and mass spectral data for confident identification. nih.gov This approach is particularly useful when a suitable chiral GC column is not available or when enhanced detection sensitivity is needed.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the most unambiguous method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net The technique requires a single, high-quality crystal of the enantiomerically pure compound. The analysis relies on the phenomenon of anomalous scattering (or resonant scattering), where the phase of X-rays scattered by an atom is slightly altered. ed.ac.uk

For a crystal that is non-centrosymmetric (i.e., lacks a center of inversion), the intensities of certain pairs of reflections, known as Bijvoet pairs (I(hkl) and I(-h-k-l)), will not be equal due to anomalous scattering. ed.ac.uk By measuring these intensity differences, it is possible to determine the absolute structure of the crystal, which in turn reveals the absolute configuration (R or S) of the molecules that comprise it. researchgate.neted.ac.uk

The successful determination is often validated by the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure. ed.ac.ukresearchgate.net While this technique is considered the "gold standard," its primary limitation is the requirement of obtaining a suitable single crystal, which can be a challenging and time-consuming process. nih.gov

Mass Spectrometry (MS)-Based Approaches for Enantiomeric Purity

Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, is not inherently capable of distinguishing between enantiomers, as they possess identical masses. However, when coupled with chiral recognition strategies, MS becomes a highly effective method for determining enantiomeric purity. These strategies can be broadly categorized into indirect and direct methods. nih.gov

Indirect MS methods involve the derivatization of the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomeric products have different physical properties and can be separated by standard chromatographic techniques, such as gas chromatography (GC) or liquid chromatography (LC), prior to detection by the mass spectrometer. The separated diastereomers will exhibit distinct retention times, and their relative peak areas can be used to quantify the enantiomeric excess (e.e.) of the original sample.

A common approach for a compound like Methyl 2-methoxy-2-phenylacetate would first involve its hydrolysis to the corresponding carboxylic acid, 2-methoxy-2-phenylacetic acid. This acid can then be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. For instance, reaction with a chiral alcohol like (S)-2-butanol would yield two diastereomeric esters. These can then be analyzed by GC-MS.

Hypothetical GC-MS Analysis of Diastereomeric Esters:

DiastereomerRetention Time (min)Key Fragment Ions (m/z)Relative Abundance (%)
(R)-2-methoxy-2-phenylacetyl-(S)-2-butyl ester12.5149, 121, 91, 57Varies with instrument
(S)-2-methoxy-2-phenylacetyl-(S)-2-butyl ester12.8149, 121, 91, 57Varies with instrument

This table is illustrative and based on general principles of GC-MS analysis of similar compounds. Actual retention times and relative abundances would be instrument and method-dependent.

Direct MS methods for chiral analysis are also gaining prominence. These techniques involve the use of a chiral selector that interacts non-covalently with the enantiomers within the mass spectrometer. This interaction forms diastereomeric complexes that can be differentiated based on their stability or fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. Ion mobility spectrometry-mass spectrometry (IMS-MS) is a particularly powerful direct method where the different shapes and sizes of the diastereomeric complexes lead to different drift times in the gas phase, allowing for their separation and quantification.

For this compound, a direct ESI-MS/MS method could involve the use of a chiral metal complex or a cyclodextrin as a chiral selector. The relative intensities of specific fragment ions generated from the dissociation of the diastereomeric complexes would be indicative of the enantiomeric composition.

Illustrative Data from a Hypothetical Chiral MS/MS Experiment:

Enantiomer ComplexPrecursor Ion (m/z)Product Ion (m/z)Relative Intensity Ratio (R/S)
[(R)-M + Chiral Selector + H]⁺e.g., 500e.g., 350>1
[(S)-M + Chiral Selector + H]⁺e.g., 500e.g., 350<1

This table represents a hypothetical scenario where 'M' is Methyl 2-methoxy-2-phenylacetate. The precursor and product ions, and the intensity ratios are for illustrative purposes to demonstrate the principle of the technique.

While specific, detailed research findings on the application of these MS-based approaches directly to this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds like other phenylacetic acid derivatives provide a strong foundation for method development. The choice between an indirect or direct method would depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Conclusion and Future Research Directions

Summary of Key Research Findings and Challenges in the Field

Research surrounding chiral α-alkoxy phenylacetic esters like (R)-Methyl 2-methoxy-2-phenylacetate is deeply connected to the broader field of asymmetric synthesis and analysis. A primary finding is the utility of related chiral α-methoxy acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), as chiral derivatizing agents. researchgate.netsigmaaldrich.com These reagents are instrumental in determining the enantiomeric purity and absolute configuration of alcohols and amines via NMR spectroscopy of the resulting diastereomeric esters. researchgate.netresearchgate.net

However, the field faces several challenges. The synthesis of enantiomerically pure compounds remains a significant hurdle. While methods exist for resolving racemic mixtures, often involving chiral auxiliaries or enzymatic resolutions, they can be complex and may not always yield perfectly pure enantiomers. tcichemicals.comnih.gov A major challenge is the development of general, highly stereoselective synthetic methods that avoid the need for post-synthesis resolution. nih.gov Furthermore, accurately quantifying enantiomeric excess (ee) requires sophisticated analytical techniques, and the development of more efficient and accessible methods is an ongoing pursuit. acs.orgwikipedia.org

Another challenge lies in the construction of complex molecules containing these chiral motifs. Integrating the stereocenter with desired stereochemical fidelity into a larger molecular framework requires robust and predictable reaction pathways. nih.gov

Prospects for Novel Synthetic Transformations and Methodologies

The future of synthesizing this compound and related chiral esters is geared towards more efficient and highly enantioselective methods.

Catalytic Asymmetric Synthesis: A key prospect is the advancement of catalytic enantioselective alkylation of arylacetic acids. nih.gov Using chiral lithium amides as traceless auxiliaries, for instance, allows for the direct formation of the desired stereocenter with high enantioselectivity, circumventing the traditional steps of attaching and removing a covalent chiral auxiliary. nih.gov

Enzymatic and Biocatalytic Methods: Biotransformations using enzymes or whole-cell systems offer a promising green chemistry approach. researchgate.netgoogle.com Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild conditions. The enantioselective hydrolysis of a racemic ester, for example, can yield one enantiomer in high purity. google.com Future research will likely focus on discovering and engineering new enzymes for a broader range of substrates and transformations.

Stereocenter Editing: Recent advancements in stereochemical editing offer a revolutionary approach. These methods allow for the isomerization or inversion of an existing stereocenter within a molecule, providing access to stereoisomers that are difficult to synthesize directly. nih.gov Applying this logic to the unactivated tertiary stereocenter of a phenylacetate (B1230308) derivative could provide a powerful tool for controlling molecular architecture.

Flow Chemistry: The implementation of continuous flow processes for asymmetric synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

A summary of prospective synthetic approaches is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for Chiral α-Alkoxy Phenylacetic Esters Click on the headers to sort the table.

MethodologyDescriptionPotential AdvantagesReference
Catalytic Asymmetric AlkylationDirect alkylation of arylacetic acid precursors using a chiral catalyst or a traceless chiral auxiliary.High enantioselectivity; atom economy; operational simplicity. nih.gov
Enzymatic ResolutionSelective transformation (e.g., hydrolysis) of one enantiomer in a racemic mixture using an enzyme.High stereoselectivity; mild reaction conditions; environmentally friendly. google.com
Stereocenter EditingPost-synthetic isomerization of a stereocenter to achieve the desired configuration.Access to challenging stereoisomers; potential for late-stage diversification. nih.gov
Knoevenagel CondensationCondensation of substituted benzaldehydes with active methylene (B1212753) compounds like cyanoacetates, followed by further modification.Versatile for creating carbon-carbon double bonds which can be subsequently reduced stereoselectively. chemrxiv.orgchemrxiv.org

Development of Emerging Analytical Strategies and Tools

The accurate analysis of chiral compounds is paramount. wikipedia.org Future developments will focus on enhancing the speed, sensitivity, and accessibility of chiral analysis.

Advanced Chiral Chromatography: While chiral chromatography is a well-established technique, innovation continues in the development of novel chiral stationary phases (CSPs). wikipedia.orggcms.cz New CSPs based on materials like chitosan (B1678972) or cyclofructan derivatives are emerging, offering different selectivities for a wider range of chiral molecules. wikipedia.org Supercritical fluid chromatography (SFC) is also gaining traction as a fast and efficient method for chiral separations. acs.org

Mass Spectrometry-Based Methods: Mass spectrometry (MS) is increasingly used for chiral discrimination. acs.org While enantiomers have the same mass, derivatization with a chiral reagent can form diastereomers that can be separated and distinguished by MS. acs.org Kinetic methods, which exploit differences in reaction or fragmentation rates of diastereomers, are also a major approach for enantiomer discrimination via MS. acs.org

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. By converting enantiomers into diastereomers, it is possible to achieve baseline separation with high resolution using IM-MS. acs.org

Optical-Based Absolute Chiral Analysis: Recent reports on optical-based methods for absolute chiral analysis present a frontier in analytical science, potentially offering direct, rapid characterization without the need for separation or derivatization. wikipedia.org

A comparison of emerging analytical strategies is provided in Table 2.

Table 2: Emerging Analytical Strategies for Chiral Compounds Click on the headers to sort the table.

TechniquePrincipleKey Advantage(s)Reference
Supercritical Fluid Chromatography (SFC)Chromatographic separation using a supercritical fluid as the mobile phase, often with a chiral stationary phase.Fast analysis times; high efficiency. acs.orgwikipedia.org
Mass Spectrometry (MS) with DerivatizationEnantiomers are converted to diastereomers, which are then analyzed by MS.High sensitivity and selectivity; applicable to complex mixtures. acs.org
Ion Mobility-Mass Spectrometry (IM-MS)Separation of diastereomeric ions in the gas phase based on their differential mobility.High-resolution separation of diastereomers. acs.org
Novel Chiral Stationary Phases (CSPs)Development of new materials (e.g., chitosan-based) for HPLC and GC columns to improve separation efficiency and scope.Enhanced enantioselective recognition for a broader range of compounds. wikipedia.orgglobalresearchonline.net

Further Elucidation of Mechanistic Principles Governing Reactivity and Selectivity

A deeper understanding of reaction mechanisms is crucial for designing more effective and selective synthetic strategies. Future research in this area will likely involve a combination of experimental and computational approaches.

Computational Studies: Quantum mechanical calculations and computational modeling are becoming indispensable for understanding reaction pathways. researchgate.net They can be used to predict transition state energies, rationalize the origins of stereoselectivity (e.g., kinetic vs. thermodynamic control), and guide the design of new catalysts and reagents. researchgate.net

Mechanistic Probes and Kinetic Analysis: Detailed kinetic studies and the use of isotopic labeling or specifically designed probe molecules can help to unravel complex reaction mechanisms. For instance, understanding the precise mechanism of electrophilic additions, such as alkoxyetherification, is key to controlling the formation of multiple stereocenters. nih.gov

Understanding Non-covalent Interactions: The subtle non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern chiral recognition in both catalysis and analytical separations are a key area for further study. Elucidating how a chiral selector on a CSP interacts with enantiomers at a molecular level will enable the rational design of more effective separation media. wikipedia.org

Stereochemical Editing Mechanisms: The mechanisms underpinning novel stereocenter editing reactions are a frontier of chemical research. nih.gov Understanding the radical or ionic pathways that enable the selective epimerization of unactivated stereocenters will be critical to expanding the scope and predictability of these powerful transformations. nih.gov

Q & A

Q. Basic Characterization

  • NMR : The methoxy (δ 3.3–3.5 ppm) and ester carbonyl (δ 170–175 ppm) groups confirm structure .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in transition-state analog studies with Candida rugosa lipase .

Q. Advanced Analysis

  • Chiral HPLC : Uses columns like Chiralpak® IA/IB to quantify ee (>98% for enantiopure samples) .
  • Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra to confirm R-configuration .

What are the stability and reactivity profiles of this compound under varying conditions?

Basic Stability
Stable at room temperature when stored anhydrous (RH <30%) and protected from light. Hydrolysis occurs in aqueous acidic/alkaline conditions, yielding (R)-2-methoxy-2-phenylacetic acid .

Q. Advanced Reactivity

  • Incompatible Materials : Strong oxidizers (e.g., KMnO₄) may degrade the ester moiety.
  • Thermal Decomposition : Above 150°C, decarboxylation generates styrene derivatives .

How do enzymatic interactions influence the chiral recognition of this compound?

Advanced Mechanistic Insight
Candida rugosa lipase selectively hydrolyzes the (S)-enantiomer via a hydrophobic binding pocket, as shown by X-ray structures of enzyme-substrate complexes. Mutagenesis studies identify residues (Leu 278, Val 123) critical for stereodiscrimination .

Enzyme Variant Substratekcat (s⁻¹)Km (mM)ee (%)
Wild-type Lipase(R)-Isomer0.120.4598
L278A Mutant(R)-Isomer0.031.2085

What computational tools are used to model the reaction mechanisms involving this compound?

Q. Advanced Methodology

  • Density Functional Theory (DFT) : Predicts transition-state geometries for hydrolysis and acylation reactions .
  • Molecular Dynamics (MD) : Simulates enzyme-substrate binding free energies (ΔG ≈ -5.2 kcal/mol for Candida rugosa lipase) .

How does this compound compare to structurally similar esters in reactivity and application?

Q. Comparative Analysis

  • Methyl Benzoylformate : Lacks the methoxy group, leading to lower steric hindrance and faster hydrolysis .
  • Ethyl 2-Phenylacetate : Reduced enantioselectivity in lipase-catalyzed reactions due to smaller ester group .
Compound Hydrolysis Rate (k, h⁻¹)Lipase Selectivity (ee %)
This compound0.0898
Methyl Benzoylformate0.3540

What safety protocols are critical when handling this compound in catalytic studies?

Q. Basic Guidelines

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (PEL: 5 mg/m³) .

Q. Advanced Hazard Mitigation

  • Spill Management : Absorb with vermiculite and neutralize with 5% NaHCO₃ .
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.